molecular formula C14H12F3NO4 B2923526 N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide CAS No. 1396852-73-5

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2923526
CAS No.: 1396852-73-5
M. Wt: 315.248
InChI Key: VGVGMBNQIVJYFM-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative featuring a 4-(trifluoromethoxy)phenyl group linked via an amide bond to a 2-(furan-3-yl)-2-hydroxyethyl substituent. The trifluoromethoxy group (-OCF₃) is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO4/c15-14(16,17)22-11-3-1-9(2-4-11)13(20)18-7-12(19)10-5-6-21-8-10/h1-6,8,12,19H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVGMBNQIVJYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(C2=COC=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the furan-3-yl-2-hydroxyethyl intermediate. This intermediate can be synthesized through the reaction of furan-3-carbaldehyde with ethylene glycol under acidic conditions to form the corresponding acetal, followed by hydrolysis to yield the hydroxyethyl derivative.

The next step involves the coupling of the hydroxyethyl intermediate with 4-(trifluoromethoxy)benzoic acid. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under mild conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a benzamide core with several analogs but differs in substituent groups, which dictate pharmacological and physicochemical properties. Key structural comparisons are summarized below:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₄H₁₂F₃NO₄* ~315.3 2-(furan-3-yl)-2-hydroxyethyl
N-(2-hydroxyethyl)-3-[6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl]benzamide C₂₀H₁₇F₃N₄O₃ 418.4 Pyrimidine, hydroxyethyl
HSGN-235 (antibacterial) C₁₇H₁₀F₆N₂O₃ 404.27 1,3,4-oxadiazole, 3-fluoro-4-(trifluoromethoxy)
[¹²⁵I]PIMBA (sigma receptor ligand) C₁₆H₂₂IN₃O₂ 439.27 Piperidinyl, iodo, methoxy
VEGFR2 Inhibitor (1-(2-(pyridin-4-yl)ethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-tetrazole-5-carboxamide) C₁₆H₁₃F₃N₄O₂ 350.3 Tetrazole, pyridinyl

*Estimated based on structural analysis.

Key Observations :

  • Trifluoromethoxy Group : A recurring feature in bioactive benzamides (e.g., HSGN-235, VEGFR inhibitors), likely enhancing target binding and stability .
  • Heterocyclic Substituents : The target compound’s furan ring contrasts with pyrimidine (), oxadiazole (), and tetrazole () moieties in analogs. These groups modulate electronic properties and steric interactions.
  • Hydroxyethyl Chain : Similar to ’s compound, this group may improve solubility compared to lipophilic substituents (e.g., piperidinyl in ).

Implications for Target Compound :

  • The hydroxyethyl-furan substituent may direct activity toward unique targets, as furan rings are associated with antimicrobial and anti-inflammatory effects in other contexts .
  • Lack of electron-deficient heterocycles (e.g., oxadiazole, tetrazole) may reduce kinase or protease targeting compared to and compounds.

Physicochemical Properties

The trifluoromethoxy group increases lipophilicity (logP ~2.5–3.5), while polar substituents (e.g., hydroxyethyl) enhance aqueous solubility.

Table 3: Property Comparison
Compound logP* Solubility (mg/mL)* Metabolic Stability*
Target Compound ~2.8 Moderate High (due to -OCF₃)
HSGN-235 ~3.5 Low High
[¹²⁵I]PIMBA ~2.1 Moderate Moderate
VEGFR Inhibitor () ~3.2 Low High

*Estimated based on substituent contributions.

Key Points :

  • The hydroxyethyl group in the target compound likely improves solubility compared to HSGN-235 and VEGFR inhibitors.
  • Metabolic stability is expected to be high due to the trifluoromethoxy group .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C13H12F3NO4
  • CAS Number : 1396684-16-4
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The hydroxyethyl group can form hydrogen bonds with macromolecules, enhancing binding affinity. The trifluoromethoxy group increases lipophilicity, facilitating membrane penetration, while the furan ring can engage in π-π stacking interactions with aromatic amino acids in proteins.

Anticancer Activity

Recent studies have explored the anticancer potential of benzamide derivatives similar to this compound. For instance, a related 4-hydroxy-furanyl-benzamide derivative demonstrated significant effects on heart failure models, indicating that such compounds may also have implications in cancer therapy .

CompoundIC50 (µM)Cell LineEffect
4-Hydroxy-Furanyl-Benzamide26Hep-2Cytotoxicity
This compoundTBDVarious Cancer LinesPotential Antitumor Activity

Cardiovascular Effects

Research has indicated that derivatives of this compound may exert protective effects against ischemia-reperfusion injury in cardiac tissues. In an isolated rat heart model, it was observed that these compounds could reduce left ventricular pressure (LVP) and infarct area, suggesting a cardioprotective role .

Case Studies

  • Ischemia-Reperfusion Injury Model :
    • Objective : Evaluate the effects of a related benzamide derivative on heart failure.
    • Findings : The derivative significantly decreased infarct size and LVP, implicating M2-muscarinic receptor activation and nitric oxide synthase involvement in its mechanism .
  • Antitumor Activity Screening :
    • Objective : Assess cytotoxicity against various cancer cell lines.
    • Results : Compounds similar to this compound showed promising anticancer activity with IC50 values indicating effective growth inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide, and what safety protocols must be prioritized during synthesis?

  • Methodological Answer : A multi-step synthesis involving hydroxylamine derivatives and benzoyl chloride intermediates is recommended. Hazard analysis should precede reactions, with emphasis on handling mutagenic intermediates (e.g., anomeric amides) and volatile solvents like dichloromethane. Use fume hoods, personal protective equipment (PPE), and monitor thermal stability via differential scanning calorimetry (DSC) to detect decomposition risks .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Employ a combination of 1H^1H NMR, 13C^{13}C NMR, IR, and ESI-MS for structural elucidation. High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures quality control. For crystallographic analysis, single-crystal X-ray diffraction (e.g., orthorhombic systems with space group P212121P2_12_12_1) provides precise stereochemical details .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., phosphatases or kinases) due to structural similarities to known inhibitors like PF-06465469. Use in vitro models to assess antibacterial or antiproliferative activity, referencing biochemical pathways such as bacterial PPTase targeting, which disrupts lipid biosynthesis .

Advanced Research Questions

Q. What mechanistic approaches are recommended to study this compound’s interaction with dual enzyme targets (e.g., Discoidin Domain Receptors DDR1/DDR2)?

  • Methodological Answer : Utilize competitive binding assays and X-ray crystallography to map binding pockets. Compare inhibitory IC50_{50} values against structurally related dual inhibitors (e.g., imatinib derivatives). Molecular dynamics simulations can predict binding stability, focusing on trifluoromethoxy and furan substituents’ roles in selectivity .

Q. How can discrepancies in biological activity data across different experimental models be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Control for metabolic stability differences by testing in hepatocyte models. Variability in bacterial strain susceptibility (e.g., Gram-negative vs. Gram-positive) may explain contradictions in antimicrobial studies .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced pharmacokinetic properties?

  • Methodological Answer : Introduce substituents at the hydroxyethyl or trifluoromethoxy positions to modulate lipophilicity (logP) and metabolic stability. For example, replacing the furan ring with a pyridine moiety (as in nilotinib analogs) improves oral bioavailability. Use Ames II testing to rule out mutagenicity in modified derivatives .

Q. How should researchers address stability challenges during long-term storage or in vivo administration?

  • Methodological Answer : Conduct accelerated stability studies under varying pH and temperature conditions. Lyophilization in inert atmospheres (argon) prevents hydrolysis. For in vivo applications, formulate as a prodrug (e.g., pivaloyloxymethyl ester) to enhance plasma half-life .

Q. What experimental frameworks validate multi-target inhibition without off-target effects?

  • Methodological Answer : Employ kinome-wide profiling (e.g., kinase panel screens) and CRISPR-Cas9 gene knockout models to confirm target specificity. For example, dual DDR1/DDR2 inhibition requires isoform-selective assays and in vivo xenograft models to assess therapeutic windows .

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